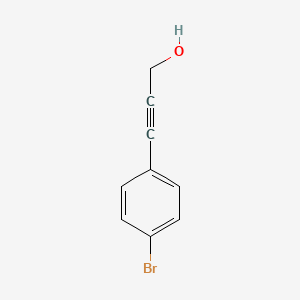

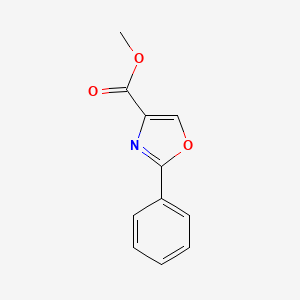

![molecular formula C12H14ClN3OS B1598775 5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588692-13-1](/img/structure/B1598775.png)

5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

説明

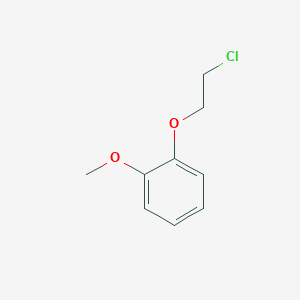

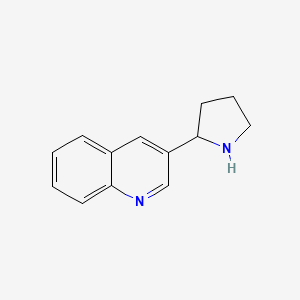

The compound “5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule with the molecular formula C12H14ClN3OS . It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with an ethyl group and a thiol group. Additionally, the molecule contains a phenyl ring, which is substituted with a methyl group and a chloro group .

Molecular Structure Analysis

The molecular structure of this compound was confirmed using single crystal X-ray diffraction technique . It crystallizes in the monoclinic crystal system with the space group P21/c . The values of unit cell parameters are: a=12.0965 (7) Å, b=13.6075 (7) Å, c=7.7686 (4) Å, β=93.942 (3)° and Z=4 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.78 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 283.0546109 g/mol . The topological polar surface area of the compound is 69 Ų . The compound has a heavy atom count of 18 .科学的研究の応用

Application in Photodynamic Therapy

Scientific Field

This application falls under the field of Medical Chemistry and Photodynamic Therapy .

Summary of the Application

The compound 4-chloro-5-(2-isopropyl-5-methylphenoxy)phthalonitrile, which contains a bioactive thymoxy group similar to your compound, has been synthesized and its metal-free phthalocyanine and metallo-phthalocyanine derivatives were studied .

Experimental Procedures

The structures of these compounds were determined by spectroscopic methods such as FTIR, UV–Vis, 1H-, and 13C-NMR (for phthalonitrile derivative), MALDI-TOF mass spectrometry (for phthalocyanine derivatives) and elemental analysis .

Results or Outcomes

These compounds showed excellent solubility in polar and nonpolar solvents without aggregation and absorb at long wavelengths with their high molar coefficient . They could produce large amounts of singlet oxygen, making them suitable candidates as type II photosensitizers for photodynamic therapy applications .

Application in Herbicidal Ionic Liquids

Scientific Field

This application falls under the field of Agricultural Chemistry and Herbicidal Research .

Summary of the Application

Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion, which is structurally similar to your compound, were synthesized .

Experimental Procedures

The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain . Their basic physicochemical properties (solubility and thermal stability) were characterized and their structures were confirmed .

Results or Outcomes

The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

Application in Chiral Beta Blocker Synthesis

Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Chiral Synthesis .

Summary of the Application

The compound “3-(2-Chloro-5-methylphenoxy)propane-1,2-diol” is a possible precursor in the chiral beta blocker Bupranolol synthesis . Both racemic and single-enantiomeric samples of this compound were synthesized and characterized by single crystal XRD .

Experimental Procedures

The absolute configuration of an (S)-1 sample was determined by data refinement . Hydrogen-bonded supramolecular synthons (SMS) were identified for both crystals .

Results or Outcomes

The results obtained once again confirm the influence of the chiral environment on the crystallization of scalarly identical molecules .

Application in Ionic Liquid Synthesis

Scientific Field

This application falls under the field of Chemical Synthesis and Ionic Liquids .

Summary of the Application

Ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .

Experimental Procedures

The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed .

将来の方向性

特性

IUPAC Name |

3-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)7-17-10-6-8(2)4-5-9(10)13/h4-6H,3,7H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRNOENSJMCHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=C(C=CC(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391458 | |

| Record name | 5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588692-13-1 | |

| Record name | 5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

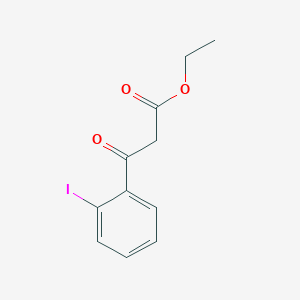

![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1598694.png)